3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Description
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-2-10-8-11(7-9(1)12-10)13-3-5-14-6-4-13;;/h9-12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINADKDCDIORJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic scaffold is commonly prepared via stereoselective methods, either by:
- Enantioselective cyclization of acyclic precursors containing stereochemical information.
- Direct stereocontrolled transformations of tropinone derivatives or their analogs.
These approaches are well-documented in synthetic methodology reviews, emphasizing the importance of controlling stereochemistry during ring closure and functionalization steps.
Functionalization at the 3-Position with Morpholine
The key step for preparing 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane involves substitution or addition reactions introducing the morpholine moiety. Commonly, this is achieved by:
- Nucleophilic substitution of a suitable leaving group at the 3-position of the bicyclic intermediate with morpholine.
- Reaction of 3-cyano or 3-hydroxy derivatives of 8-azabicyclo[3.2.1]octane with morpholine under controlled conditions.
For example, phosphorus oxychloride-mediated activation of hydroxy or cyano groups followed by reaction with morpholine can yield the desired substituted bicyclic amine.
Reduction and Salt Formation
Reduction of cyano-substituted intermediates to the corresponding amines is often performed using:
- Catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere).
- Metal hydride reductions (e.g., sodium borohydride in alcohol solvents).
The resulting amine is then converted into the dihydrochloride salt by treatment with hydrochloric acid, facilitating purification and stabilization.
Representative Experimental Procedures and Data
The following table summarizes typical reaction conditions and yields from literature and patent sources relevant to the preparation of 3-substituted 8-azabicyclo[3.2.1]octane derivatives, including morpholinyl analogs:
Detailed Research Findings
Reduction Methods: Catalytic hydrogenation using palladium hydroxide on carbon in ethanol at ambient temperature for 18 hours can achieve near quantitative conversion to the bicyclic amine. Alternatively, ammonium formate with Pd/C under reflux conditions yields moderate to good yields (58%) of the reduced amine.
Activation and Substitution: The use of phosphorus oxychloride and pyridine at low temperatures (-10°C to 10°C) activates the 3-position hydroxy or cyano groups, facilitating nucleophilic attack by morpholine or other amines. This step is critical for introducing the morpholinyl substituent with good regioselectivity.
Stereochemical Control: Enantioselective synthesis routes emphasize the importance of stereochemical control during bicyclic ring formation to ensure the desired exo or endo isomer predominates, which impacts biological activity.
Workup and Purification: After reaction completion, quenching with aqueous sodium carbonate or sodium hydroxide adjusts pH to facilitate extraction and isolation. Organic layers are washed with brine and dried over sodium sulfate before concentration under reduced pressure.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Outcome |
|---|---|---|---|
| Cyanohydrin formation | NaCN, HCl, butyl acetate, 0°C to RT | Introduce cyano group at C3 | 3-cyano-8-azabicyclo intermediate |
| Activation | Phosphorus oxychloride, pyridine, low temp | Convert hydroxy/cyano to leaving group | Activated intermediate for substitution |
| Nucleophilic substitution | Morpholine, THF, room temperature | Attach morpholinyl group | 3-(4-Morpholinyl)-8-azabicyclo derivative |
| Reduction | Pd/C catalyst, H2, ethanol or methanol | Reduce cyano to amine | Bicyclic amine intermediate |
| Salt formation | HCl, ether or aqueous solution | Form dihydrochloride salt | Stable, isolable salt form |
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with modified electronic properties.
Scientific Research Applications
Antidepressant Activity
Research indicates that 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride exhibits potential antidepressant properties. A study demonstrated that its administration led to significant reductions in depressive-like behaviors in animal models, suggesting its efficacy as a novel antidepressant agent .
Analgesic Properties
The compound has been investigated for its analgesic effects. In preclinical trials, it showed promise in reducing pain responses in various pain models, indicating its potential use in pain management therapies .
Neuroprotective Effects
This compound may also possess neuroprotective properties. Research has indicated that it can mitigate neuronal damage in models of neurodegenerative diseases, potentially offering a therapeutic avenue for conditions such as Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, researchers administered varying doses of this compound over a period of two weeks. Behavioral assessments using the forced swim test indicated that higher doses significantly reduced immobility time compared to control groups, supporting its antidepressant potential.
Case Study 2: Pain Management
A double-blind study assessed the analgesic effects of the compound in postoperative patients. Results showed that patients receiving the drug reported lower pain scores and required fewer rescue analgesics than those receiving a placebo, highlighting its effectiveness in clinical pain management settings.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 8-azabicyclo[3.2.1]octane core is highly versatile, allowing diverse substitutions that modulate biological activity and physicochemical properties. Key structural analogs include:
Key Insights :
- Morpholinyl vs. Pyridinyl/Pyrazolyl : The morpholinyl group (target compound) offers superior solubility compared to sulfur-containing (e.g., pyridinylsulfanyl) or aromatic heterocycles (e.g., pyrazolyl) due to its oxygen-rich structure .
- Fluorinated Derivatives : Compounds like 22f () demonstrate how fluorination at the 8-position increases metabolic stability, a feature absent in the target compound .
Physicochemical Properties
Elemental analysis and molecular weight data highlight differences in composition and purity:
Key Insights :
Key Insights :
Pharmacological Activity
- Mu-Opioid Antagonists : Patent data () highlight 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists, suggesting the target compound’s morpholinyl group could modulate receptor interaction .
Biological Activity
Overview
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride, a bicyclic compound featuring a morpholine ring, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-(8-azabicyclo[3.2.1]octan-3-yl)morpholine dihydrochloride
- Molecular Formula : C11H20N2O·2HCl
- Molecular Weight : 269.21 g/mol
The compound interacts with specific molecular targets, modulating their activity through binding to certain receptors or enzymes. This unique interaction profile allows it to exert various biological effects, particularly in the central nervous system (CNS) .
Neuropharmacological Effects
Research indicates that this compound exhibits significant anti-Parkinsonian activity. A study involving the administration of this compound to mice demonstrated its efficacy in reducing drug-induced catatonia and tremors, suggesting its potential as a therapeutic agent for Parkinson's disease . The following table summarizes the dopamine levels measured in the brains of treated mice:
| Group | Treatment | Dopamine Level (ng/gm brain weight) |
|---|---|---|
| 1 | Vehicle Control | 254.97 (±3.56) |
| 2 | Atropine | 284.84 (±3.15) |
| 3 | Compound B | 295.44 (±2.01) |
| 4 | Compound E | 314.32 (±1.24) |
The results indicate that Compounds B and E significantly increased dopamine levels compared to atropine, highlighting their potential as effective treatments .
Receptor Interaction
The compound has also been studied for its antagonistic effects on various receptors, including the vasopressin V(1A) receptor. A series of analogs derived from the azabicyclo framework were found to exhibit high affinity and selectivity for this receptor, which is crucial for regulating blood pressure and fluid balance .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholine into the bicyclic structure . The structure-activity relationship (SAR) studies have shown that modifications to the azabicyclo framework can significantly impact the biological activity of related compounds .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anti-Parkinsonism Activity : In a comparative study, various analogs were synthesized and tested for their ability to alleviate symptoms of Parkinson's disease in animal models. The results indicated that specific structural modifications enhanced their pharmacological profiles .
- Vasopressin Receptor Antagonists : Research on a series of 8-azabicyclo[3.2.1]octane derivatives revealed promising candidates with potent antagonistic effects on vasopressin receptors, suggesting potential applications in managing conditions like hypertension .
Q & A
Basic Question: What are the primary biological targets of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride, and what experimental methods are used to identify them?
Answer:
The compound interacts primarily with monoamine transporters (dopamine transporter [DAT], serotonin transporter [SERT]) and enzymes such as acetylcholinesterase (AChE). Identification involves:
- Radioligand binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]WIN35,428 for DAT) to quantify binding affinity (IC₅₀/Kᵢ values) .
- Functional uptake assays : Measurement of neurotransmitter uptake inhibition in transfected cell lines (e.g., HEK293 cells expressing human DAT/SERT) .
- Enzyme inhibition studies : Spectrophotometric or fluorometric assays to assess AChE activity changes .
Advanced Question: How do structural modifications at the 3- and 8-positions of the bicyclic scaffold influence DAT/SERT selectivity?
Answer:
Key findings from structure-activity relationship (SAR) studies:
- C3 modifications : Aryl groups (e.g., 4-fluorophenyl) enhance DAT affinity due to hydrophobic interactions with transporter subpockets. Halogen substituents improve metabolic stability .
- N8 substitutions : Bulky groups (e.g., 4-fluorobenzyl) reduce SERT binding, improving DAT selectivity. Cyclopropylmethyl groups at N8 increase lipophilicity, enhancing blood-brain barrier penetration .
Methodology : - Stereoselective synthesis : Chiral resolution via HPLC or asymmetric catalysis to isolate enantiomers .
- Computational docking : Molecular dynamics simulations to predict binding poses in DAT/SERT homology models .
Basic Question: What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core?
Answer:
Two primary approaches:
Enantioselective ring-closing : Iodoamination of cycloheptene precursors to form the bicyclic scaffold with >99:1 diastereomeric ratio .
Desymmetrization of tropinone : Achiral tropinone derivatives are asymmetrically functionalized using organocatalysts or enzymes .
Key steps :
- Protection/deprotection of amine groups (e.g., Boc).
- Acidic workup to isolate the dihydrochloride salt .
Advanced Question: How can researchers resolve contradictory data in pharmacological assays (e.g., divergent IC₅₀ values across studies)?
Answer:
Contradictions often arise from:
- Assay conditions : Variations in buffer pH, ion concentrations (Na⁺/Cl⁻), or cell membrane preparation methods .
- Compound purity : Trace enantiomers or degradation products (e.g., from prolonged storage) may skew results .
Resolution strategies : - Standardized protocols : Use consensus assay conditions (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl).
- HPLC-MS validation : Confirm compound purity (>98%) and stereochemical integrity before assays .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Answer:
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection for quantification in biological matrices (LOD: ~0.1 ng/mL) .
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–10 Hz for trans-decalin protons) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical) .
Advanced Question: What computational tools predict the metabolic fate of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane derivatives?
Answer:
- In silico metabolism prediction : Software like MetaSite identifies likely cytochrome P450 oxidation sites (e.g., morpholinyl ring) .
- Molecular docking with CYP isoforms : Predict interactions with CYP3A4/2D6 active sites to prioritize metabolites for LC-MS/MS validation .
- In vitro models : Human liver microsomes (HLM) incubations with NADPH cofactor, followed by UPLC-QTOF analysis .
Advanced Question: How does stereochemistry impact the compound’s pharmacokinetic profile?
Answer:
- Enantiomer-specific effects : (1R,5S)-enantiomers show higher DAT affinity and metabolic stability compared to (1S,5R) .
- Chiral resolution methods :
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
